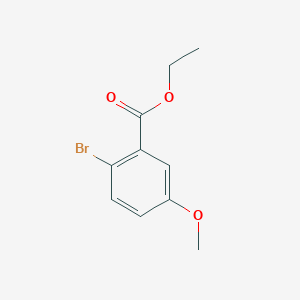

2-溴-5-甲氧基苯甲酸乙酯

描述

Ethyl 2-bromo-5-methoxybenzoate is a chemical compound used as a pharmaceutical intermediate . It is an ester and an ether, containing a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-5-methoxybenzoate includes a total of 25 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Physical and Chemical Properties Analysis

Ethyl 2-bromo-5-methoxybenzoate is a liquid at room temperature . It has a molecular weight of 259.1 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.科学研究应用

三唑并喹啉衍生物的合成: 2-溴-5-甲氧基苯甲酸乙酯用于合成 1-[4-溴-2-(甲氧羰基)苯基]-5-(乙硫基甲基)-1H-1,2,3-三唑-4-羧酸乙酯。该化合物经过进一步改性,生成 7-溴-4-(乙磺酰基)-5-羟基[1,2,3]三唑并[1,5-a]喹啉-3-羧酸乙酯,证明了其在复杂有机合成中的实用性 (Pokhodylo & Obushak, 2019).

氨基和磺酰基衍生物的合成: 该化合物用于合成 4-氨基-5-乙磺酰基-2-甲氧基苯甲酸,这是治疗药物 amisulpride 生产中的一个关键中间体。此过程涉及多个步骤,展示了该化合物在药物化学中的多功能性 (Wang Yu, 2008).

药理活性衍生物的开发: 2-溴-5-甲氧基苯甲酸乙酯用于合成具有潜在药理特性的苯并[b]噻吩衍生物。这些衍生物的药理学应用潜力已得到进一步研究 (Chapman et al., 1971).

在抗惊厥剂合成中的作用: 它在合成具有抗惊厥特性的各种喹唑啉酮衍生物中发挥了作用,表明其在开发新的治疗剂中的重要性 (Ugale et al., 2012).

在菲合成中: 该化合物在合成从灯心草中分离出的天然产物 effusol 中起着至关重要的作用。关键步骤涉及分子内 Ullmann 反应,突出了其在天然产物合成中的作用 (Carvalho et al., 1984).

作用机制

Mode of Action

Brominated compounds often act through a free radical mechanism . In such a mechanism, the bromine atom is lost, leaving behind a radical that can participate in various chemical reactions . This can lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can affect multiple biochemical pathways, leading to downstream effects.

Result of Action

Similar brominated compounds are known to cause changes at the molecular level, such as modifications to proteins or nucleic acids . These changes can have downstream effects at the cellular level, potentially affecting cell function.

Action Environment

The action of Ethyl 2-bromo-5-methoxybenzoate can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution in the body . Additionally, the compound should be handled in a well-ventilated area to avoid respiratory irritation . More research is needed to understand how other environmental factors might influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

ethyl 2-bromo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWUXGHDYGRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)

![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2411790.png)

![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)

![2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2411795.png)

![N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2411798.png)